molecular formula C11H13N3O2S B8112955 (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol

(Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol

Cat. No.: B8112955
M. Wt: 251.31 g/mol
InChI Key: DAWIQRUFQFRFQR-QBFSEMIESA-N
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Description

(Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol is a complex organic compound featuring a thiazole ring, a pyridine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The methoxymethyl group is introduced through a subsequent methylation step using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole or pyridine rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Hydrogenated thiazole or pyridine derivatives.

    Substitution: Various substituted thiazole or pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets suggests potential as a lead compound in drug discovery.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The thiazole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the methanol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-(6-((3-(hydroxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol
  • (Z)-(6-((3-(methylthio)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol

Uniqueness

The presence of the methoxymethyl group in (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol distinguishes it from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its class.

Properties

IUPAC Name

[6-[(Z)-[3-(methoxymethyl)-1,3-thiazol-2-ylidene]amino]pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-16-8-14-5-6-17-11(14)13-10-4-2-3-9(7-15)12-10/h2-6,15H,7-8H2,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWIQRUFQFRFQR-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CSC1=NC2=CC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCN\1C=CS/C1=N\C2=CC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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